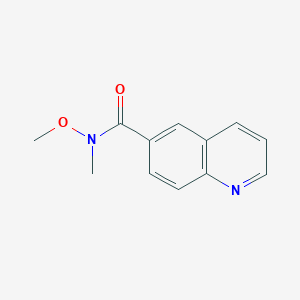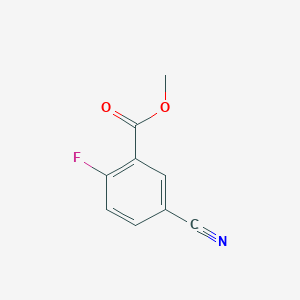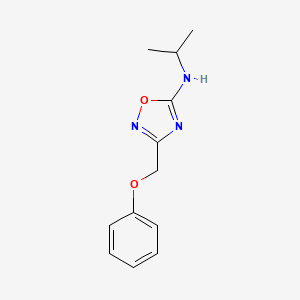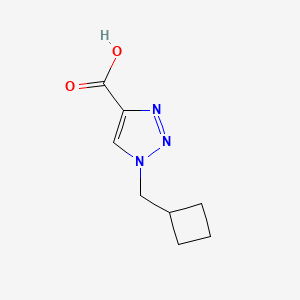
1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CBM-T, is an organic compound that has recently gained attention as a versatile building block for the synthesis of various compounds. CBM-T is a bicyclic molecule composed of a cyclobutylmethyl group and a 1,2,3-triazole ring. This compound has been studied for its potential uses in medicinal chemistry, biochemistry and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The cycloaddition of azides to alkynes, a significant route to 1H-[1,2,3]-triazoles, has been studied. This includes the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).
- The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, used in preparing peptidomimetics or biologically active compounds, has been explored. This process involves ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides (Ferrini et al., 2015).
- A one-pot tandem reaction method for synthesizing substituted 1H-1,2,3-triazole-4-carboxylic acids has been developed (Pokhodylo, Matiychuk, & Obushak, 2010).
Supramolecular Chemistry and Molecular Structures
- Studies on the crystal and molecular structures of triazole derivatives, such as methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, provide insights into the delocalization of π-electron density and supramolecular interactions in these compounds (Boechat et al., 2010).
Biomedical Applications
- The antimicrobial activity of substituted 1,2,3-triazoles has been investigated. Compounds like 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibit significant activity against various strains (Holla et al., 2005).
Novel Synthetic Methods and Applications
- The synthesis of 1,4-disubstituted 1,2,3-triazoles using CuAAC reaction and their antioxidant activities have been explored, showcasing the potential for developing new antioxidant agents (Lima et al., 2021).
- Synthesis of novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids aimed at creating ligands for medicinal chemistry and metal complex catalysis has been achieved (Dalinger et al., 2020).
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)7-5-11(10-9-7)4-6-2-1-3-6/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVWMMMKFZVEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



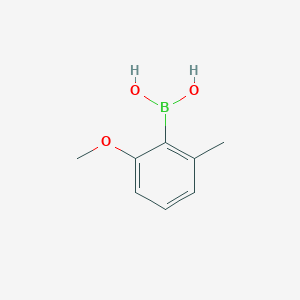
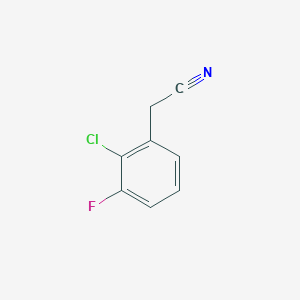
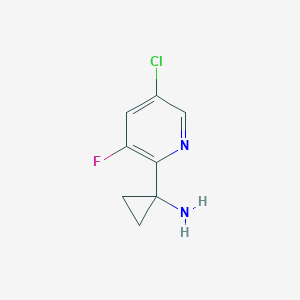
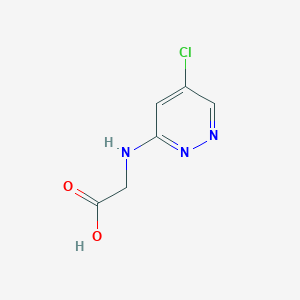

![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)
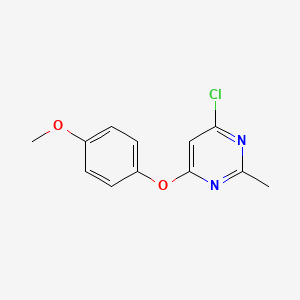
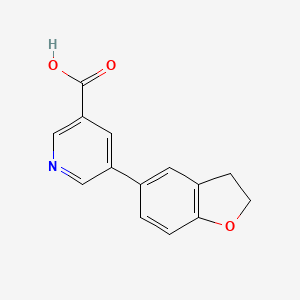
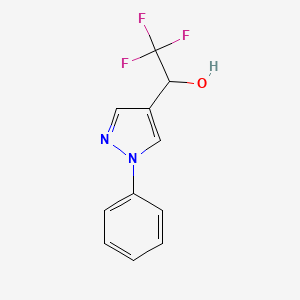
![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)
